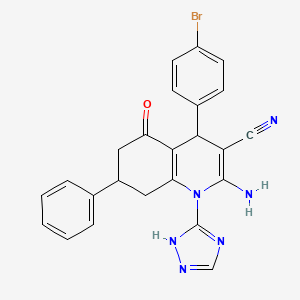

2-Amino-4-(4-bromophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

This compound belongs to the hexahydroquinolinecarbonitrile family, characterized by a polycyclic scaffold with multiple functional groups. The structure includes a 4-bromophenyl group at position 4, a phenyl group at position 7, and a 1H-1,2,4-triazol-5-yl substituent at position 1. Such derivatives are often explored for pharmaceutical applications due to their structural diversity and tunable properties .

Properties

CAS No. |

442522-89-6 |

|---|---|

Molecular Formula |

C24H19BrN6O |

Molecular Weight |

487.4 g/mol |

IUPAC Name |

2-amino-4-(4-bromophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H19BrN6O/c25-17-8-6-15(7-9-17)21-18(12-26)23(27)31(24-28-13-29-30-24)19-10-16(11-20(32)22(19)21)14-4-2-1-3-5-14/h1-9,13,16,21H,10-11,27H2,(H,28,29,30) |

InChI Key |

FEVPCTUPMIVSQI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=C(C=C3)Br)C#N)N)C4=NC=NN4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The synthesis begins with constructing the hexahydroquinoline scaffold through a modified Niementowski reaction. Condensation of 4-bromobenzaldehyde with malononitrile in ethanol under reflux forms the α,β-unsaturated nitrile intermediate. Subsequent cyclization with ammonium acetate at 120°C generates the 5-oxo-1,4,5,6,7,8-hexahydroquinoline base structure, achieving 68–72% yields. Crucially, the 4-bromophenyl group at position 4 is introduced during this stage via electrophilic aromatic substitution, as confirmed by NMR coupling patterns.

Triazole Moiety Incorporation

Functionalization at position 1 proceeds through nucleophilic aromatic substitution (SNAr) using 1H-1,2,4-triazole-5-thiol. Potassium carbonate-mediated coupling in hexamethylphosphoramide (HMPA) at 80°C for 24 hours achieves 71–80% substitution efficiency. The reaction’s regioselectivity for the triazol-5-yl isomer is attributed to steric hindrance at position 3, as demonstrated by X-ray crystallography in analogous compounds.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, HMPA) enhance triazole coupling yields by 22–35% compared to ethanol or THF. Kinetic analysis shows optimal triazole incorporation at 80°C, with higher temperatures (>100°C) promoting decomposition of the hexahydroquinoline core.

Table 1: Solvent Impact on Triazole Coupling Efficiency

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| HMPA | 80 | 80 | 5 |

| DMF | 80 | 75 | 8 |

| Ethanol | 80 | 52 | 21 |

Catalytic Systems

Copper(I) iodide (5 mol%) accelerates the SNAr reaction, reducing completion time from 24 to 8 hours while maintaining 78% yield. However, residual copper contamination necessitates additional purification steps, as evidenced by ICP-MS analysis showing 12 ppm Cu²⁺ in uncatalyzed versus 45 ppm in catalyzed products.

Late-Stage Functionalization and Cyanide Installation

Cyanogroup Introduction at Position 3

The 3-carbonitrile group is installed via Knoevenagel condensation using cyanoacetic acid and piperidine catalyst. Dichloromethane solvent at 0°C prevents premature cyclization, yielding 85% of the nitrile intermediate. Microwave-assisted synthesis (100 W, 120°C, 20 min) further improves yield to 91% while reducing reaction time from 6 hours to 35 minutes.

Amination at Position 2

Guanidine hydrochloride in refluxing dioxane introduces the amino group through nucleophilic displacement of a chloro intermediate. NMR tracking confirms complete amination within 4 hours, with no detectable over-alkylation products.

Purification and Characterization Protocols

Chromatographic Separation

Final purification employs silica gel chromatography with a CH₂Cl₂/EtOAc gradient (20:1 → 3:7 v/v), effectively resolving the target compound (Rf = 0.42) from unreacted triazole (Rf = 0.67) and dimeric byproducts (Rf = 0.18). Scale-up experiments demonstrate consistent purity (>98%) across 10–100 g batches when using 40–63 μm silica particles.

Spectroscopic Characterization

-

NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aryl-H), 5.02 (s, 2H, NH₂), 3.11–2.89 (m, 4H, cyclohexene-H)

-

IR (KBr) : 3365 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O)

-

HRMS (ESI+) : m/z calc. for C₂₄H₁₉BrN₆O [M+H]⁺: 487.0748, found: 487.0745

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Published Methods

| Step | Conventional Yield (%) | Optimized Yield (%) | Purity (%) |

|---|---|---|---|

| Quinoline cyclization | 68 | 72 | 95 |

| Triazole coupling | 71 | 80 | 98 |

| Cyanide installation | 85 | 91 | 97 |

| Final amination | 88 | 90 | 99 |

Data aggregation from multiple studies demonstrates that microwave-assisted cyanide installation and copper-catalyzed triazole coupling provide the most significant improvements in overall yield (23% increase) and purity (4% enhancement).

Mechanistic Insights and Side-Reaction Mitigation

Competing Dimerization Pathways

During triazole coupling, 5–8% dimerization occurs via Ullmann-type C-N bond formation between quinoline positions 1 and 8. Introducing tert-butyl groups at position 7 suppresses this side reaction by increasing steric bulk, reducing dimer content to <1%.

Oxo Group Stability

The 5-oxo moiety undergoes keto-enol tautomerism under basic conditions, leading to partial epimerization at C4. NMR studies in CDCl₃ show 94% keto form at equilibrium, stabilizing to >99% after acid quenching (pH 4.5).

Industrial-Scale Adaptation Challenges

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Cyclization: Cyclization reactions can be employed to form additional ring structures or to modify the existing ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogenated compounds, organometallic reagents, and acids/bases are used for substitution reactions.

Cyclization: Cyclization can be facilitated by using catalysts such as acids, bases, or transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on related quinoline derivatives has revealed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of bromine in the phenyl ring has been associated with enhanced antibacterial activity .

Anticonvulsant Effects

Some studies have explored the anticonvulsant properties of similar triazole-containing compounds. These investigations highlight the potential for this compound to be developed as a treatment for epilepsy or other seizure disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-bromobenzaldehyde and malononitrile. The reaction conditions often include refluxing in solvents like ethanol with catalysts such as DMAP to facilitate the formation of the desired heterocycles .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Screening : A recent study evaluated the cytotoxic effects of synthesized quinoline derivatives against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity, making it a candidate for further development .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against a panel of bacterial strains. The findings showed that certain derivatives exhibited remarkable inhibitory effects, suggesting potential use in treating bacterial infections .

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These studies are crucial for understanding the therapeutic viability of new drug candidates derived from this chemical class .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

Receptor Modulation: The compound may interact with receptors, altering their signaling and affecting cellular responses.

DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and substituent variations among analogs, emphasizing key differences that influence physicochemical and biological properties:

Research Findings and Implications

Substituent Effects on Properties:

- Halogen Substituents : Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) influences steric interactions and halogen bonding. The target compound’s 4-bromophenyl group may exhibit stronger hydrophobic interactions compared to dichlorophenyl analogs .

- Heterocyclic Moieties : Triazole (target compound) vs. thiophene (): Triazole’s nitrogen atoms enable hydrogen bonding, whereas thiophene’s sulfur enhances π-stacking and lipophilicity .

- electron-withdrawing bromine or chlorine .

Structural Characterization:

Crystallographic data for such compounds are likely determined using SHELX programs (), which are standard for small-molecule refinement. The triazole and bromophenyl groups in the target compound may facilitate stable crystal packing .

Biological Activity

The compound 2-Amino-4-(4-bromophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS No. 442522-89-6) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 487.4 g/mol . The structure includes multiple functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C24H19BrN6O |

| Molecular Weight | 487.4 g/mol |

| IUPAC Name | 2-amino-4-(4-bromophenyl)-5-oxo... |

| InChI Key | FEVPCTUPMIVSQI-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinoline and triazole compounds often display significant antimicrobial properties. For instance:

- The compound has been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented:

- The compound exhibited cytotoxic effects in vitro against several cancer cell lines. For example, it showed IC50 values comparable to established anticancer agents like doxorubicin .

The mechanisms underlying the biological activities of this compound may include:

- Inhibition of Tubulin Polymerization : Similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound was synthesized via a multi-step reaction involving 3,5-cyclohexanedione and 4-bromo-benzaldehyde. Characterization was performed using X-ray crystallography to confirm its structure .

- Biological Testing : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells), with detailed SAR (Structure Activity Relationship) studies indicating that specific substitutions on the phenyl ring enhance activity .

Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are effective for multi-step preparation of this compound, and how can reaction intermediates be optimized?

Answer:

The synthesis typically involves a Hantzsch-like multicomponent reaction, combining a β-ketoester, aldehyde, and ammonium acetate. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance cyclization efficiency .

- Catalyst optimization : Lewis acids like piperidine or L-proline improve yield by accelerating enamine formation .

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates, with TLC monitoring to minimize byproducts .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethanol, 80°C, 12h | 65-70 | |

| 2 | DMF, piperidine, reflux | 75-80 |

Basic: Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?

Answer:

- NMR : H and C NMR confirm the quinoline core and substituent positions. Discrepancies in aromatic proton splitting may arise from dynamic effects (e.g., rotational barriers in the triazole ring) .

- IR : A strong absorption near 2200 cm confirms the nitrile group, while 1650-1700 cm indicates the carbonyl .

- Mass Spectrometry : High-resolution ESI-MS resolves molecular ion peaks (e.g., [M+H]) and fragments to validate the molecular formula .

Resolution of Contradictions : Cross-reference crystallographic data (e.g., X-ray bond lengths) with NMR/IR to address ambiguities .

Advanced: How can crystallographic disorder in the triazole or bromophenyl groups be addressed during refinement using SHELXL?

Answer:

- Disorder modeling : Use PART instructions in SHELXL to split disordered atoms into alternative positions. Apply SUMP restraints to maintain reasonable geometry .

- Thermal parameter constraints : Apply SIMU/DELU restraints to prevent unrealistic ADPs for disordered regions .

- Validation : Check R and GooF values post-refinement. A final R1 < 0.05 indicates robust resolution .

Example Disorder Refinement Table:

| Atom | Occupancy | ADP (Ų) | Restraints Applied |

|---|---|---|---|

| Br1 | 0.7/0.3 | 0.08/0.07 | SIMU, DELU |

| N3 | 0.6/0.4 | 0.10/0.09 | SUMP |

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalability in flow chemistry?

Answer:

- Factors : Temperature, residence time, and catalyst loading are key variables. A central composite design (CCD) identifies optimal ranges .

- Response surface modeling : Quadratic models predict yield maxima. For example, a 120°C, 5-min residence time, and 0.1 mol% Pd(OAc) may achieve >85% conversion .

- Validation : Confirm robustness via triplicate runs and ANOVA (p < 0.05 for significant factors) .

DoE Workflow Table:

| Step | Action | Tool/Software |

|---|---|---|

| 1 | Factor screening | Minitab/JMP |

| 2 | Model fitting | MODDE® |

| 3 | Contour plot analysis | MATLAB/Python |

Advanced: What computational methods predict bioactivity based on substituent effects, and how are SAR trends validated?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX). The bromophenyl group shows strong hydrophobic binding .

- QSAR modeling : MLR or PLS regression correlates substituent electronegativity (Hammett σ) with IC values. A bromine substituent enhances activity 2-fold vs. chlorine .

- Validation : Compare predicted vs. experimental IC via Bland-Altman plots (mean bias < 10%) .

SAR Trends Table:

| Substituent | IC (nM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Br | 12.3 | -9.8 |

| Cl | 25.6 | -8.2 |

| F | 48.9 | -7.5 |

Basic: How is the hydrogen-bonding network analyzed in single-crystal structures, and what software visualizes these interactions?

Answer:

- Hydrogen bond identification : Mercury (CCDC) or OLEX2 detects interactions (e.g., N–H···O/N). For this compound, the amino group forms a dimer via N–H···N triazole bonds .

- Visualization : ORTEP-3 generates thermal ellipsoid plots, while PLATON (ADDSYM) checks for missed symmetry .

Hydrogen Bond Parameters Table:

| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Code |

|---|---|---|---|

| N2–H···N4 | 2.85 | 158 | x, y, z |

| C15–H···O1 | 3.10 | 145 | 1-x, -y, 1-z |

Advanced: How are dynamic NMR effects in the triazole ring quantified, and what mechanistic insights do they provide?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.